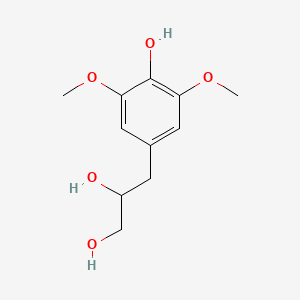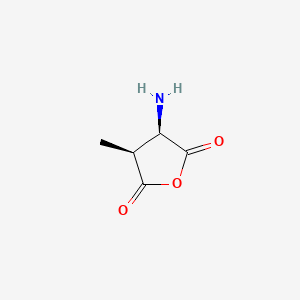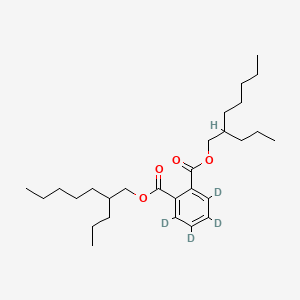
Profenofos-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Profenofos-d7 is a deuterated analog of profenofos, an organophosphorus pesticide widely used in agriculture. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental fate analysis.
準備方法
Synthetic Routes and Reaction Conditions
Profenofos-d7 can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The deuterium atoms are introduced during the synthesis process to replace the hydrogen atoms, which helps in tracking and analyzing the compound in various studies.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the deuterium labeling is consistent and effective. The final product is then purified using techniques such as liquid-liquid partition and solid-phase column chromatography .
化学反応の分析
Types of Reactions
Profenofos-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or propyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxon derivatives, alcohols, and substituted phosphorothioates .
科学的研究の応用
Profenofos-d7 is extensively used in scientific research due to its unique properties:
Chemistry: It is used in studies involving reaction mechanisms and kinetics.
Biology: this compound helps in understanding the metabolic pathways of organophosphorus pesticides.
Medicine: It is used in toxicological studies to assess the impact of organophosphorus compounds on human health.
Industry: The compound is used in environmental monitoring to track the fate of pesticides in various ecosystems
作用機序
Profenofos-d7, like other organophosphates, exerts its effects by inhibiting the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system . The S(-) isomer of this compound is a more potent inhibitor compared to the R(+) isomer .
類似化合物との比較
Similar Compounds
Chlorpyrifos: Another organophosphate pesticide with similar acetylcholinesterase inhibition properties.
Diazinon: Used in agriculture and also inhibits acetylcholinesterase.
Malathion: A widely used organophosphate with similar applications.
Uniqueness
Profenofos-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. This labeling allows for more precise tracking and analysis compared to non-deuterated analogs .
特性
CAS番号 |
1346603-72-2 |
|---|---|
分子式 |
C11H15BrClO3PS |
分子量 |
380.67 g/mol |
IUPAC名 |
4-bromo-2-chloro-1-[ethoxy(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i1D3,3D2,7D2 |
InChIキー |
QYMMJNLHFKGANY-UWKUYXMGSA-N |
SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
正規SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
同義語 |
Phosphorothioic Acid O-(4-Bromo-2-chlorophenyl) O-Ethyl S-(Propyl-d7) Ester; _x000B_CGA 15324-d7; Calofos-d7; Carina-d7; Curacron-d7; Ictacron-d7; O-(4-Bromo-2-chlorophenyl) O-ethyl S-(propyl-d7) phosphorothioate-d7; Prowess-d7; Selecron-d7; Tambo-d7; Polyc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)




![(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate](/img/structure/B585403.png)

